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Compound of Interest

Compound Name: Fasicularin

Cat. No.: B1248361

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological evaluation of
Fasicularin and its structurally related analogs. Fasicularin, a tricyclic marine alkaloid, has
garnered significant interest due to its cytotoxic properties. This document summarizes the
available data on its mechanism of action, synthesis, and the biological activity of related
compounds, offering insights for the rational design of novel therapeutic agents.

Introduction to Fasicularin and its Analogs

Fasicularin is a marine alkaloid isolated from the ascidian Nephteis fasicularis. It exhibits
cytotoxicity against various cell lines, including Vero cells and a DNA repair-deficient strain of
yeast. Its biological activity is attributed to its ability to alkylate cellular DNA. Fasicularin
belongs to a larger family of tricyclic marine alkaloids which include the lepadiformines and
cylindricines. These compounds share a common structural scaffold and, in some cases, a
similar mechanism of action, making a comparative study of their biological activities valuable
for understanding structure-activity relationships (SAR).

Mechanism of Action: DNA Alkylation

The cytotoxicity of Fasicularin stems from its ability to act as a DNA alkylating agent. The
proposed mechanism involves the formation of a highly reactive aziridinium ion intermediate.
This intermediate is then susceptible to nucleophilic attack by DNA bases, primarily the N7
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atom of guanine, leading to the formation of a covalent adduct. This DNA damage, if not
repaired, can disrupt DNA replication and transcription, ultimately leading to cell death.[1]

Intramolecular

Fasicularin cyclization N Aziridinium lon .
(Reactive Intermediate) ) Nucleophilic attack
> Disruption of DNA Cell Death
DRIA A sl {Replication & Transcription (Cytotoxicity)
Cellular DNA

(Guanine N7)

Click to download full resolution via product page

Proposed mechanism of DNA alkylation by Fasicularin.

Comparative Biological Evaluation of Fasicularin
Analogs

While extensive comparative data on a series of synthetic Fasicularin analogs is limited in the
current literature, studies on the closely related lepadiformine and lepadin alkaloids provide
valuable insights into the structure-activity relationships within this family of compounds. The
following table summarizes the available cytotoxicity data for these analogs.
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C2 Side C13 Cancer Cell IC50
Compound ] . . Reference
Chain Substituent Line (ng/mL)
) ] Nasopharynx
Lepadiformin )
A n-hexyl H carcinoma 9.20 [2]
e
(KB)
Human colon
adenocarcino  0.75 [2]
ma (HT29)
Non-small-
cell
_ 6.10 [2]
carcinoma
(NSCLC-N6)
Lepadiformin B Moderate
n-butyl CH20H Not specified o [3]
eB Inhibition
Lepadiformin n Poor
n-butyl H Not specified o [3]
eC Inhibition
) ) Melanoma Strong
Lepadin A Varied OH . [4]
(A375) Cytotoxicity
Colon Cancer  Strong )
(HCT116) Cytotoxicity
Myoblasts Strong )
(C2C12) Cytotoxicity
. . . Weak or No
Lepadin B Varied OH Various o [4]
Activity
) ) ) ) Weak or No
Lepadin L Varied Di-hydroxyl Various o [4]
Activity

Key Observations from Analog Studies:

e C2 Side Chain Length: The length of the alkyl side chain at the C2 position appears to
influence biological activity, as suggested by the difference in activity between Lepadiformine
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A (n-hexyl) and Lepadiformine B (n-butyl).[3]

o C13 Hydroxymethyl Group: The presence of a hydroxymethyl group at C13, as in
Lepadiformine B, seems to be important for its inhibitory activity compared to Lepadiformine
C, which lacks this group.[3]

o Polarity: Studies on Lepadins A, B, and L indicate that the polarity of the molecule is crucial
for its cytotoxic activity. The presence of additional hydroxyl groups, which increases polarity,
can lead to a dramatic decrease in cytotoxicity.[4]

Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of Fasicularin and its analogs
involves several key stages, from initial synthesis to in vitro and in vivo testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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